
3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one
Overview
Description
3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one typically involves the reaction of 2-phenylquinazolin-4(3H)-one with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it into dihydroquinazolinone derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as primary amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
- Oxidation products may include quinazolinone derivatives with hydroxyl or carbonyl groups.
- Reduction products typically involve dihydroquinazolinone derivatives.
- Substitution reactions yield various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound may also interact with DNA, causing cross-linking and preventing replication, which is a common mechanism for anticancer agents.
Comparison with Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but different core structure.
Tris(2-chloroethyl) phosphate: A compound used as a flame retardant with multiple chloroethyl groups.
3-(2-Chloroethyl)phenol: A phenolic compound with a chloroethyl substituent.
Uniqueness: 3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts specific biological activities and chemical reactivity
Properties
IUPAC Name |
3-(2-chloroethyl)-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZYZBXYOSFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)
![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)
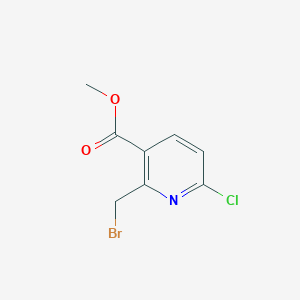
![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)
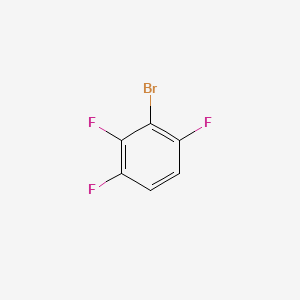
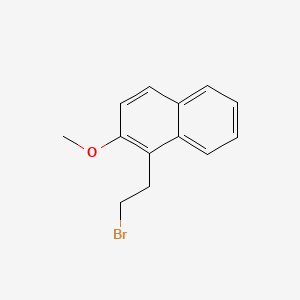
![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)
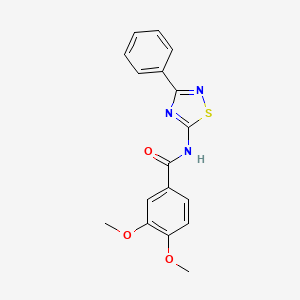
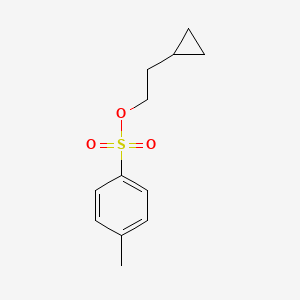
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2744174.png)
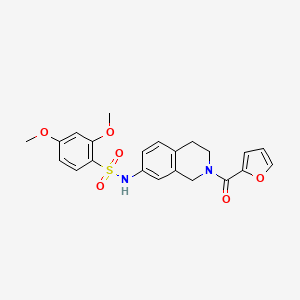
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2744177.png)
![[2-(1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B2744179.png)
![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2744181.png)
